4,6,7-Trimethoxyisoquinoline
Description
4,6,7-Trimethoxyisoquinoline is an isoquinoline derivative featuring methoxy groups at the 4-, 6-, and 7-positions of the aromatic core. Isoquinolines are heterocyclic compounds with a benzene ring fused to a pyridine ring, and their substitution patterns significantly influence physicochemical properties and biological activity.
Properties
Molecular Formula |
C12H13NO3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
4,6,7-trimethoxyisoquinoline |
InChI |
InChI=1S/C12H13NO3/c1-14-10-4-8-6-13-7-12(16-3)9(8)5-11(10)15-2/h4-7H,1-3H3 |
InChI Key |
GZYGFGXEJLWASG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=NC=C2OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6,7-Trimethoxyisoquinoline typically involves the following steps:
Nitration: Starting with 3,4-dimethoxyacetophenone, nitration is carried out to obtain 2-nitro-4,5-dimethoxyacetophenone.
Condensation: The nitro compound is then condensed with N,N-dimethylformamide dimethyl acetal to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one.
Reduction and Cyclization: Hydrogenation of the condensation product leads to the formation of 4-hydroxy-6,7-dimethoxyquinoline through reduction and cyclization.
Methylation: Finally, methylation of the hydroxy compound yields this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4,6,7-Trimethoxyisoquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is typical.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride (AlCl3) and acyl chlorides.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinolines depending on the reagents used
Scientific Research Applications
4,6,7-Trimethoxyisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Studies have shown its potential as an antiproliferative agent against cancer cells.
Medicine: It is being investigated for its potential use in developing new anticancer drugs.
Industry: It is used in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of 4,6,7-Trimethoxyisoquinoline involves its interaction with various molecular targets and pathways:
Molecular Targets: It targets specific enzymes and receptors involved in cell proliferation and apoptosis.
Pathways Involved: It can induce cell cycle arrest and apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway
Comparison with Similar Compounds
Comparative Bioactivity Table :
Physicochemical Properties and Spectral Data
- Melting Points: Methoxy-substituted isoquinolines generally exhibit higher melting points than nonpolar analogs. For example, 6,7-dimethoxy-THIQ derivatives melt at 111–112°C , while chloro-substituted analogs (e.g., Methyl 7-chloro-1-methylisoquinoline-3-carboxylate) melt at 120–122°C .
- NMR Shifts: The ¹H NMR of this compound would show distinct aromatic proton signals (δ 6.8–7.5 ppm) and methoxy singlets (δ ~3.8–4.0 ppm), differing from 6,7-dimethoxy analogs due to the additional 4-OCH₃ group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
